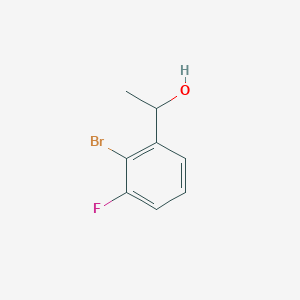
1-(2-Bromo-3-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO. It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and fluorine atoms on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Bromo-3-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst may be employed for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-(2-Bromo-3-fluorophenyl)ethane using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed:
Oxidation: 1-(2-Bromo-3-fluorophenyl)ethanone
Reduction: 1-(2-Bromo-3-fluorophenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-fluorophenyl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 1-(3-Bromo-2-fluorophenyl)ethanol
- 1-(4-Bromo-3-fluorophenyl)ethanol
- 1-(2-Chloro-3-fluorophenyl)ethanol
Comparison: 1-(2-Bromo-3-fluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring. This positioning can influence its reactivity and binding properties compared to other similar compounds. For example, the presence of bromine at the ortho position relative to the hydroxyl group can affect its steric and electronic properties, making it distinct from its meta- or para-substituted counterparts .
Propiedades
Fórmula molecular |
C8H8BrFO |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
1-(2-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |
Clave InChI |
NJGWPBKNYSUIGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






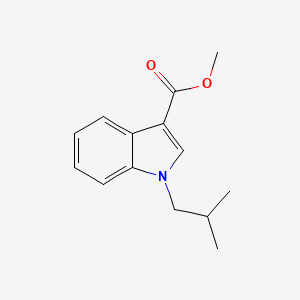

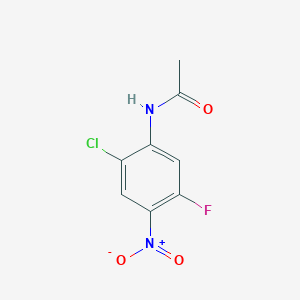


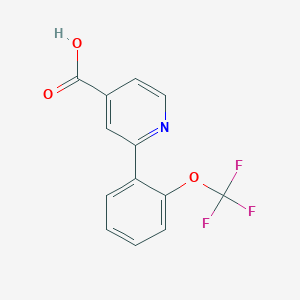
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
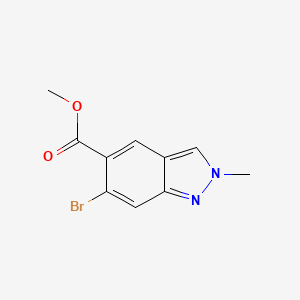
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)

